



Application Notes and Protocols: GLPG2737 in Preclinical Research

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Compound of Interest		
Compound Name:	GLPG2737	
Cat. No.:	B12384668	Get Quote

Introduction

GLPG2737 (also known as ABBV-2737) is a small molecule that has been investigated for its role as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] Mutations in the CFTR gene, particularly the F508del mutation, lead to the production of a misfolded protein that is retained in the endoplasmic reticulum and targeted for degradation, resulting in a reduced quantity of functional chloride channels at the cell surface.
[3][4] This dysfunction is the primary cause of Cystic Fibrosis (CF), a multi-organ disease characterized by the buildup of thick, sticky mucus, especially in the lungs and digestive system.[3][5]

GLPG2737 was initially developed as a "Type 2" or "co-corrector" for the F508del-CFTR mutation.[1][2] Its mechanism involves aiding the trafficking of the mutated CFTR protein to the cell membrane, thereby increasing the number of channels at the cell surface.[1] Preclinical studies in human bronchial epithelial (HBE) cells have demonstrated that **GLPG2737** works synergistically with other CFTR modulators, such as Type 1 correctors and potentiators, to enhance CFTR function.[4][6]

Interestingly, subsequent research revealed that **GLPG2737** also acts as an inhibitor of wild-type CFTR channel activity.[7][8] This inhibitory property has been explored in preclinical mouse models of Autosomal Dominant Polycystic Kidney Disease (ADPKD), where inhibition of CFTR-mediated chloride secretion can slow cyst growth.[9][10][11]

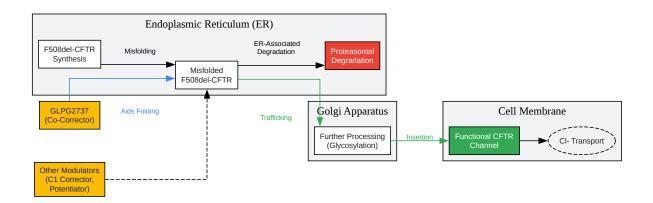


These application notes provide a summary of the available preclinical data and protocols for **GLPG2737**, covering both its function as a corrector in in vitro CF models and its application as an inhibitor in in vivo mouse models of polycystic kidney disease, which represents the most detailed public data on its use in mice.

Part 1: GLPG2737 as a CFTR Corrector (In Vitro CF Models)

Mechanism of Action

In the context of Cystic Fibrosis with the F508del mutation, **GLPG2737** acts as a co-corrector. It assists in the conformational maturation of the F508del-CFTR protein, facilitating its escape from endoplasmic reticulum-associated degradation and promoting its trafficking to the plasma membrane. When used in combination with a Type 1 corrector and a potentiator (which increases the channel open probability), **GLPG2737** contributes to a significant restoration of chloride transport.[6]



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Mechanism of F508del-CFTR correction by GLPG2737 and other modulators.

Quantitative Data: In Vitro Efficacy



The following table summarizes the efficacy of **GLPG2737** in primary human bronchial epithelial (HBE) cells homozygous for the F508del mutation.

Cell Type	Assay	Combinatio n	Parameter	Value	Reference
F508del/F508 del HBE	Transepitheli al Chloride Conductance (TECC)	GLPG2737 + Potentiator	EC50	497 ± 189 nM	[4]
F508del/F508 del HBE	Transepitheli al Chloride Conductance (TECC)	GLPG2737 + GLPG2222 (0.15 µM) + Potentiator	EC50	18 ± 6 nM	[4]

Experimental Protocol: Transepithelial Chloride Conductance (TECC) Assay

This protocol is based on methodologies used to assess CFTR function in primary HBE cells. [4]

Cell Culture:

 Primary HBE cells from donors homozygous for the F508del mutation are cultured on permeable supports (e.g., Costar Transwell®) until fully differentiated and polarized, as confirmed by transepithelial electrical resistance (TEER) measurement.

• Compound Incubation:

- Prepare serial dilutions of GLPG2737, alone or in combination with other modulators (e.g., a Type 1 corrector like GLPG2222), in appropriate cell culture medium.
- Add the compound solutions to the apical and basolateral sides of the Transwell inserts.
- Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for CFTR correction.

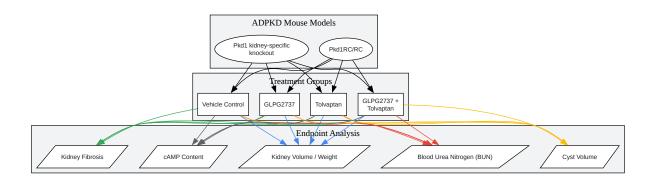


- Ussing Chamber Assay:
 - Mount the permeable supports in an Ussing chamber system.
 - Bathe both the apical and basolateral sides with a Krebs-bicarbonate Ringer solution.
 Maintain temperature at 37°C and continuously bubble with 95% O₂/5% CO₂.
 - To isolate CFTR-dependent currents, first inhibit sodium transport by adding a sodium channel blocker (e.g., amiloride) to the apical solution.
 - Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
- CFTR Activation and Measurement:
 - Sequentially add a CFTR activator (e.g., 10 μM Forskolin) to the basolateral side to raise intracellular cAMP levels and activate PKA.
 - Following stabilization of the current, add a CFTR potentiator (e.g., 1.5 μM of a potentiator compound) to the apical side to maximize channel opening.
 - Record the peak change in Isc following the addition of the activator and potentiator. This
 change represents the CFTR-mediated chloride current.
- Data Analysis:
 - Plot the change in lsc against the concentration of GLPG2737.
 - Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Part 2: GLPG2737 as a CFTR Inhibitor (In Vivo ADPKD Mouse Models)

While not a CF model, the study of **GLPG2737** in mouse models of ADPKD provides the most comprehensive in vivo data for this compound, demonstrating its ability to engage the CFTR target and elicit a physiological response.[8][9] In ADPKD, cyst growth is driven by fluid secretion into the cyst lumen, a process dependent on CFTR-mediated chloride transport.[7] Therefore, inhibiting CFTR is a therapeutic strategy.[9]





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Experimental workflow for evaluating **GLPG2737** in ADPKD mouse models.

Quantitative Data: In Vitro and In Vivo Efficacy in Kidney Disease Models

The following tables summarize the key quantitative findings from the preclinical evaluation of **GLPG2737** in the context of polycystic kidney disease.[8][9][10]

Table 1: In Vitro Activity in Kidney Cells



Assay System	Cell Type	Parameter	Value	Reference
Chloride Flux Assay	mIMCD-3 (mouse kidney)	IC50	2.41 μΜ	[7][9][10]
3D Cyst Growth Assay	Wild-Type mIMCD-3	IC50	2.36 μΜ	[7][9][10]
3D Cyst Growth Assay	Pkd1 Knockout mIMCD-3	IC50	2.5 μΜ	[7][9][10]
Forskolin- Induced Cyst Growth	Human ADPKD Kidney Cells	% Inhibition (10 μΜ GLPG2737)	40%	[7][9][10]
Metanephric Organ Culture	Mouse	% Decrease in Cyst Area (10 μΜ)	67%	[7][9][10]
Metanephric Organ Culture	Mouse	% Decrease in Cyst Number (10 μΜ)	46%	[7][9][10]

Table 2: In Vivo Efficacy in Pkd1RC/RC Mouse Model

Parameter	Treatment Group	% Reduction vs. Vehicle	Reference
Fibrosis	GLPG2737	50%	[8]
Fibrosis	Tolvaptan	72%	[8]
Fibrosis	Combination	84%	[8]
Blood Urea Nitrogen (BUN)	GLPG2737	34%	[8]
Blood Urea Nitrogen (BUN)	Tolvaptan	13%	[8]
Blood Urea Nitrogen (BUN)	Combination	25%	[8]



Experimental Protocol: In Vivo ADPKD Mouse Study

This protocol is a generalized summary based on the methods described for the Pkd1 mouse models.[8][9]

- Animal Models:
 - Use established genetic mouse models of ADPKD, such as:
 - Pkd1 kidney-specific knockout model: A model with rapid and severe disease progression.
 - Pkd1RC/RC model: A hypomorphic model with slower disease progression.
 - House animals in standard conditions with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
- Drug Formulation and Administration:
 - Formulate GLPG2737, Tolvaptan (a V2 receptor antagonist used as a comparator), or a combination in a suitable vehicle (e.g., 0.5% methylcellulose).
 - Administer compounds to mice daily via oral gavage. Dosing regimens will depend on the specific model and study duration.
 - Include a vehicle-only control group.
- · Monitoring and In-Life Measurements:
 - Monitor animal body weight weekly.
 - For some models, perform periodic imaging (e.g., MRI) to monitor kidney volume over time.
- Endpoint Collection and Analysis:



- At the study endpoint, euthanize animals and collect blood via cardiac puncture for measurement of Blood Urea Nitrogen (BUN) as a marker of renal function.
- Excise and weigh the kidneys. Normalize total kidney weight to body weight.
- Fix one kidney in 4% paraformaldehyde for histological analysis.
- Histological and Biomarker Analysis:
 - Embed the fixed kidney in paraffin, section, and stain with Masson's trichrome or Picrosirius red to quantify fibrosis.
 - Calculate the cystic index (percentage of kidney area occupied by cysts) from stained sections using image analysis software (e.g., ImageJ).[8]
 - The estimated cyst volume can be calculated using the formula: Cyst Percentage × 2 × Kidney Weight.[8]
 - Measure cyclic adenosine monophosphate (cAMP) content in kidney tissue lysates using a commercially available ELISA kit.
- Statistical Analysis:
 - Analyze data using appropriate statistical tests based on the distribution and variance of the data (e.g., ANOVA or Kruskal-Wallis test).[8][9]
 - A p-value of < 0.05 is typically considered statistically significant.

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